A128T Mutant HIV-1 Integrase: 8-Bromo vs. 6-Bromo Potency
In a direct head-to-head comparison using HIV-1 late-stage antiviral assays, the 8-bromo analog (compound 16ba) demonstrated a retained IC50 of 0.3 ± 0.1 µM against the clinically relevant ALLINI-resistant IN A128T mutant virus. In stark contrast, the 6-bromo positional isomer (compound 17) exhibited a severe potency loss, with an IC50 of 10.2 ± 2.5 µM against the same A128T mutant [1]. This represents a >30-fold differential in antiviral effectiveness driven solely by bromine position.
6-Br: 10.2 ± 2.5 µM
| Evidence Dimension | Antiviral IC50 against HIV-1 IN A128T mutant |
|---|---|
| Target Compound Data | 0.3 ± 0.1 µM (Compound 16ba, 8-bromo analog) |
| Comparator Or Baseline | 10.2 ± 2.5 µM (Compound 17, 6-bromo analog) |
| Quantified Difference | >30-fold superior potency (0.3 µM vs 10.2 µM) |
| Conditions | HIV-1 late-stage replication assay; HEK293T cells transfected with pNL4-3 A128T mutant; progeny virion infectivity measured in TZM-bl reporter cells |
Why This Matters
For HIV-1 integrase allosteric inhibitor (ALLINI) research programs, selecting the 8-bromo rather than the 6-bromo positional isomer is essential to maintain antiviral activity in resistance-associated mutant contexts.
- [1] Dinh LP, Sun J, Glenn CD, Patel K, Pigza JA, Donahue MG, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. Table 5: Compound 16ba (H, Br) A128T-IC50 = 0.3 ± 0.1 µM; Compound 17 (Br, H) A128T-IC50 = 10.2 ± 2.5 µM. View Source
